S-Carboxymethylcysteine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbocisteine is synthesized through the alkylation of cysteine with chloroacetic acid . The reaction involves the following steps:

- Dissolving cysteine in an aqueous solution.

- Adding chloroacetic acid to the solution.

- Adjusting the pH to facilitate the reaction.

- Isolating and purifying the resulting carbocisteine.

Industrial Production Methods

In industrial settings, carbocisteine is produced using continuous flow reactors in the presence of alkali . This method ensures high yield and purity of the final product. The process involves:

- Mixing cysteine and chloroacetic acid in a continuous flow reactor.

- Adding an alkali to maintain the reaction conditions.

- Continuously monitoring and adjusting the reaction parameters to optimize yield.

Chemical Reactions Analysis

Reactivity with α-Dicarbonyl Compounds

SCMC reacts with α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) to form stable advanced glycation endproducts (AGEs). This reaction is critical in glycation studies, particularly in diabetes research :

Mechanism :

-

Nucleophilic Attack : The thiol group of SCMC attacks the carbonyl carbon of glyoxal.

-

Adduct Formation : Intermediate thiol-aldehyde adducts form, leading to S-(carboxymethyl)cysteine (CMC) as a stable product .

Experimental Data :

| Dicarbonyl Compound | Reaction Time | Product Yield (CMC) | Key Findings |

|---|---|---|---|

| Glyoxal | 24 hours | ≤32% | Dose- and time-dependent CMC formation . |

| Methylglyoxal | 48 hours | ~25% | Slower kinetics due to steric hindrance . |

Protein Adduction and Thiol Modification

SCMC forms covalent adducts with proteins via thiol-disulfide exchange or alkylation:

Example Reaction :

Key Studies :

-

Albumin Modification : Incubation of SCMC with serum albumin results in dose-dependent adduct formation, detectable via HPLC .

-

Functional Impact : Adduction alters protein structure, potentially impairing enzymatic activity or stability .

Free Radical Scavenging Activity

SCMC acts as a selective scavenger of reactive oxygen species (ROS), including hydroxyl radicals (OH- ) and hypochlorous acid (HOCl) :

Mechanisms :

-

Thioether Oxidation : The sulfur atom in SCMC donates electrons to neutralize radicals.

-

Protection of α1-Antitrypsin : Prevents HOCl-induced inactivation of this protease inhibitor, reducing neutrophil-mediated inflammation .

Efficiency Comparison :

| Radical | Scavenging Efficiency (SCMC) | Reference |

|---|---|---|

| OH- | High (IC₅₀ ~50 µM) | |

| HOCl | Moderate (IC₅₀ ~100 µM) | |

| Superoxide | Low |

Comparative Reactivity with Related Compounds

SCMC’s reactivity differs from other cysteine derivatives due to its blocked thiol group:

| Compound | Reactivity Profile | Distinguishing Feature |

|---|---|---|

| N-Acetylcysteine | Free thiol; direct disulfide reduction | Faster radical scavenging |

| Erdosteine | Free thiol; prodrug requiring metabolic activation | Broader anti-inflammatory effects |

| Cysteamine | Unmodified thiol; forms mixed disulfides | Higher toxicity profile |

Metabolic Transformations

SCMC undergoes sulfoxidation in vivo, producing inactive metabolites (e.g., SCMC-sulfoxide) . Genetic polymorphisms in sulfoxidizing enzymes (e.g., flavin-containing monooxygenases) influence its metabolic fate and efficacy .

Scientific Research Applications

Pharmacological Properties

Mucoactive Properties : SCMC acts primarily as a mucoregulator, enhancing mucus clearance in the respiratory tract. It modifies the viscosity of mucus, making it easier to expel, which is particularly beneficial for patients with chronic obstructive pulmonary disease (COPD) and other respiratory disorders .

Antioxidant Activity : SCMC exhibits free-radical scavenging properties, which help mitigate oxidative stress—a key factor in many diseases. Its ability to reduce inflammation further supports its role as an antioxidant .

Clinical Applications

-

Chronic Obstructive Pulmonary Disease (COPD) :

- SCMC is one of the most frequently prescribed mucoactive agents for long-term use in COPD patients in the UK. Clinical trials have indicated that it can reduce exacerbation rates and improve quality of life by decreasing airway inflammation and hyperresponsiveness .

- Case Study : A review of SCMC's efficacy in COPD management highlighted its role in reducing exacerbation frequency and systemic inflammation, supporting its therapeutic use in chronic respiratory conditions .

-

Paraquat Poisoning :

- SCMC has been used as an alternative treatment for paraquat poisoning, a condition associated with high mortality due to oxidative stress-induced organ damage. In a study involving 35 patients, those treated with SCMC showed a mortality rate of 22.86%, indicating its potential as a supportive treatment alongside standard care .

- Case Study : The use of 1500 mg SCMC over 2-3 weeks in paraquat poisoning cases demonstrated promising results, suggesting that it could be a reliable option where other antioxidants are unavailable .

-

Glue Ear (Otitis Media with Effusion) :

- SCMC has shown effectiveness in treating glue ear in children, potentially avoiding surgical interventions like grommet insertion. A meta-analysis of randomized controlled trials indicated that treatment with SCMC could significantly reduce the need for surgery compared to placebo .

- Case Study : In trials involving 283 children, SCMC treatment led to measurable improvements in ear health, demonstrating its utility in pediatric otolaryngology .

-

Neuroprotection :

- Recent studies suggest that an SCMC-enriched diet may protect neurons from oxidative damage associated with aging and neurodegenerative diseases. This application highlights the compound's potential beyond respiratory conditions .

- Case Study : Animal studies have shown that SCMC can alleviate oxidative stress and mitochondrial dysfunction, indicating its promise for neuroprotective strategies .

Summary of Clinical Findings

Mechanism of Action

Carbocisteine exerts its effects by breaking down the disulfide bonds in mucus glycoproteins, thereby reducing the viscosity of mucus . It also has antioxidant properties, which help in reducing oxidative stress in the respiratory tract . The primary molecular targets include mucus glycoproteins and oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

N-acetyl-L-cysteine (NAC): Another mucolytic agent with similar properties.

Erdosteine: A thiol compound with mucolytic and antioxidant effects.

Uniqueness

Carbocisteine is unique in its dual action as a mucolytic and antioxidant . It not only reduces mucus viscosity but also provides protective effects against oxidative stress, making it particularly effective in treating respiratory conditions .

Biological Activity

S-Carboxymethylcysteine (S-CMC), also known as carbocisteine, is a mucolytic agent widely used in clinical settings to treat various respiratory disorders. Its biological activity encompasses antioxidant properties, anti-inflammatory effects, and modulation of airway responsiveness. This article delves into the mechanisms of action, clinical studies, and research findings related to S-CMC.

1. Mucolytic Activity:

S-CMC acts as a mucolytic agent by breaking down mucus viscosity, facilitating its clearance from the respiratory tract. This is particularly beneficial in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where mucus accumulation can lead to airway obstruction.

2. Antioxidant Properties:

S-CMC has been identified as a potent antioxidant. It scavenges free radicals, specifically hydroxyl radicals () and hypochlorous acid (), which are implicated in oxidative stress and tissue damage. The thioether group in S-CMC is crucial for its reactivity against these harmful species .

3. Anti-inflammatory Effects:

Research indicates that S-CMC reduces airway inflammation by modulating cytokine production. In a murine model, S-CMC treatment led to decreased levels of interleukin-5 (IL-5) and interleukin-13 (IL-13), which are associated with eosinophilic inflammation . Additionally, it has been shown to suppress neutrophil chemotaxis, further contributing to its anti-inflammatory profile .

Case Study: Airway Responsiveness

A study demonstrated that S-CMC significantly reduced airway hyperresponsiveness (AHR) in sensitized mice after allergen challenge. The effects were dose-dependent, with higher doses leading to greater reductions in neutrophil and eosinophil counts in bronchoalveolar lavage (BAL) fluid .

| Dosage (mg/kg) | Neutrophil Reduction | Eosinophil Reduction | AHR Improvement |

|---|---|---|---|

| 5 | Minimal | Moderate | Mild |

| 10 | Moderate | Significant | Moderate |

| 100 | Significant | High | Marked |

Study on Tracheal Mucus Velocity

In a double-blind crossover study, S-CMC was found to enhance tracheal mucus velocity compared to placebo, indicating improved mucociliary clearance capabilities . This effect is vital for patients with respiratory conditions where mucus clearance is compromised.

Parkinson's Disease Model

In vitro studies on Parkinson's disease models revealed that S-CMC protects dopaminergic neurons from oxidative stress by activating the methionine sulfoxide reductase system. This suggests potential therapeutic applications for neurodegenerative diseases characterized by oxidative damage .

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms underlying SCMC’s mucolytic and antioxidant effects?

SCMC exhibits mucolytic activity by disrupting disulfide bonds in mucus glycoproteins, reducing viscosity. Its antioxidant properties involve scavenging free radicals (e.g., hydroxyl radicals) and inhibiting neutrophil-driven oxidative stress. In vitro studies demonstrate dose-dependent suppression of reactive oxygen species (ROS) in airway epithelial cells . Preclinical models, such as guinea pig cough reflex assays, validate these mechanisms .

Q. How is SCMC’s efficacy in reducing COPD exacerbations assessed in clinical trials?

Randomized controlled trials (RCTs) typically measure exacerbation rates, time to first exacerbation, and hospitalization risk. For example, a meta-analysis of 10 studies (1,278 patients) showed SCMC reduced exacerbation risk by 23% vs. placebo, with a number-needed-to-treat (NNT) of 10.11 for one-year prevention . Outcomes are stratified by patient subgroups, such as inhaled corticosteroid (ICS) users versus non-users, to control for confounding variables .

Q. What statistical metrics are used to evaluate SCMC’s clinical impact?

The NNT and relative risk (RR) are commonly reported. In pediatric glue ear trials, SCMC’s NNT was 5.5 (95% CI: 3.8–9.8), meaning 5–6 children must be treated to prevent one surgery . Confidence intervals and sensitivity analyses (e.g., intention-to-treat vs. per-protocol) address variability in placebo responses (5–38% across studies) .

Q. What analytical techniques quantify SCMC in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with fluorimetric detection is standard. A validated method uses plasma samples derivatized with o-phthalaldehyde, achieving a detection limit of 0.5 µg/mL . Synchrotron-based spectroscopy and mass spectrometry are emerging for structural characterization .

Advanced Research Questions

Q. How do network meta-analyses compare SCMC’s efficacy with other mucolytics like erdosteine and N-acetylcysteine (NAC)?

Network meta-analyses rank treatments using odds ratios (ORs) and surface under the cumulative ranking curve (SUCRA). In a study of 2,753 COPD patients, SCMC ranked second after erdosteine (OR: 0.72 vs. placebo), outperforming NAC (OR: 0.85). Heterogeneity is addressed via random-effects models and subgroup analyses (e.g., ICS use) .

Q. What challenges arise in pediatric trials evaluating SCMC for glue ear?

High placebo response rates (17% spontaneous resolution) and ethical constraints limit sample sizes. Trials must account for variable follow-up durations (1–3 months) and use composite endpoints (e.g., tympanometry + symptom scores). Blinding and allocation concealment are critical to mitigate bias, as seen in studies with validity scores ≥8 .

Q. How do in vitro and in vivo models reconcile discrepancies in SCMC’s mucociliary effects?

In vitro models (e.g., ciliated cell cultures) show direct mucolytic action, while in vivo quail studies reveal indirect effects via reduced inflammation. Dose translation is challenging: 600 mg/kg in animals corresponds to ~1,200 mg/day in humans, necessitating pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. How do systematic reviews adjust for heterogeneity in study quality when assessing SCMC?

Tools like the Cochrane Risk of Bias Tool and GRADE framework evaluate study rigor. For example, high-quality RCTs (Jadad score ≥3) reported a lower NNT for SCMC (6.7 vs. 8.5 in lower-quality trials). Meta-regression adjusts for covariates like trial duration and baseline exacerbation frequency .

Q. Methodological Considerations

- Experimental Design : Use stratified randomization in COPD trials to balance ICS use .

- Data Contradictions : Address conflicting results (e.g., variable placebo responses) via pre-specified subgroup analyses and Bayesian hierarchical models .

- Reporting Standards : Follow PRISMA guidelines for meta-analyses and CONSORT for RCTs, detailing randomization, blinding, and attrition .

Properties

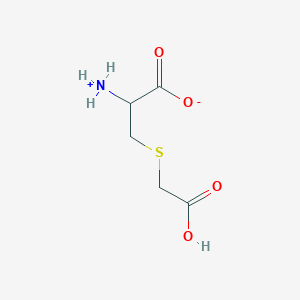

IUPAC Name |

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFLZEXEOZUWRN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29433-95-2 | |

| Record name | L-Cysteine, S-(carboxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29433-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30110060 | |

| Record name | S-(Carboxymethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6g/L | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The hypersecretion of mucus characterizes serious respiratory conditions including asthma, cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD). It blocks bacterial adherence to cells, preventing pulmonary infections. Glycoproteins (fucomucins, sialomucins and sulfomucins) regulate the viscoelastic properties of bronchial mucus. Increased fucomucins can be found in the mucus of patients with COPD. Carbocisteine serves to restore equilibrium between sialomucins and fucomucins, likely by intracellular stimulation of sialyl transferase enzyme, thus reducing mucus viscosity. A study found that L-carbocisteine can inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation, suggesting that carbocisteine may have antioxidant effects and prevent apoptosis of lung cells. There is some evidence that carbocisteine suppresses NF-κB and ERK1/2 MAPK signalling pathways, reducing TNF-alpha induced inflammation in the lungs, as well as other inflammatory pathways. An in-vitro study found that L-carbocisteine reduces intracellular adhesion molecule 1 (ICAM-1), inhibiting rhinovirus 14 infection, thereby reducing airway inflammation. | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

638-23-3 | |

| Record name | Carbocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-(Carboxymethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbocisteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740J2QX53R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

185-187 | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.